tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.: 1034975-40-0
VCID: VC2702870
InChI: InChI=1S/C21H33N3O3/c1-21(2,3)27-20(25)18-6-5-17(24-11-9-23(4)10-12-24)15-19(18)22-16-7-13-26-14-8-16/h5-6,15-16,22H,7-14H2,1-4H3
SMILES: CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)NC3CCOCC3
Molecular Formula: C21H33N3O3
Molecular Weight: 375.5 g/mol

tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate

CAS No.: 1034975-40-0

Cat. No.: VC2702870

Molecular Formula: C21H33N3O3

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate - 1034975-40-0

Specification

CAS No. 1034975-40-0
Molecular Formula C21H33N3O3
Molecular Weight 375.5 g/mol
IUPAC Name tert-butyl 4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzoate
Standard InChI InChI=1S/C21H33N3O3/c1-21(2,3)27-20(25)18-6-5-17(24-11-9-23(4)10-12-24)15-19(18)22-16-7-13-26-14-8-16/h5-6,15-16,22H,7-14H2,1-4H3
Standard InChI Key ZOSCZHCLHAHQEM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)NC3CCOCC3
Canonical SMILES CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)NC3CCOCC3

Introduction

Chemical Identity and Structural Characterization

tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate (CAS 1034975-40-0) is an organic compound characterized by a complex molecular architecture featuring multiple functional groups. The compound contains a benzoate core scaffold with strategic substitutions including a tert-butyl ester group, a 4-methylpiperazine moiety, and a tetrahydropyranyl amino group. These structural elements create a molecule with potential pharmaceutical relevance and synthetic versatility .

The compound's chemical identification parameters are summarized in Table 1, providing essential reference information for researchers working with this molecule.

Table 1: Chemical Identification Parameters of tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate

ParameterValue
Common Nametert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate
IUPAC Nametert-butyl 4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzoate
CAS Registry Number1034975-40-0
Molecular FormulaC₂₁H₃₃N₃O₃
Molecular Weight375.51 g/mol
SMILES NotationCC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)NC3CCOCC3
InChIInChI=1S/C21H33N3O3/c1-21(2,3)27-20(25)18-6-5-17(24-11-9-23(4)10-12-24)15-19(18)22-16-7-13-26-14-8-16/h5-6,15-16,22H,7-14H2,1-4H3

Key Structural Features

The molecular structure of tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate exhibits several important structural elements that contribute to its chemical behavior and potential biological activity :

  • tert-Butyl Ester Group: This functional group serves as a protecting group for the carboxylic acid functionality, providing stability while allowing for selective deprotection under acidic conditions.

  • Benzene Core: The central aromatic ring acts as a rigid scaffold that positions the various functional groups in specific spatial orientations.

  • 4-Methylpiperazine Substituent: This nitrogen-containing heterocycle is attached at position 4 of the benzene ring, introducing basic nitrogen atoms that can participate in hydrogen bonding and other interactions.

  • Tetrahydropyranyl Amino Group: Located at position 2 of the benzene ring, this group introduces another potential point for hydrogen bonding and molecular recognition.

The combination of these structural elements creates a molecule with multiple potential interaction sites, which may explain its interest as a research chemical in pharmaceutical investigations.

Physical and Chemical Properties

PropertyPredicted Value/DescriptionRationale
Physical StateWhite to off-white solidBased on similar substituted benzoates
SolubilitySoluble in organic solvents (DCM, chloroform, DMSO); limited water solubilityDue to presence of both polar and non-polar groups
StabilityStable under normal conditions; sensitive to strong acidstert-butyl ester group susceptible to acid hydrolysis
AppearanceCrystalline powderTypical for compounds of this structural class

Chemical Reactivity

The reactivity profile of tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate is dictated by its constituent functional groups :

  • tert-Butyl Ester: Susceptible to hydrolysis under acidic conditions, yielding the corresponding carboxylic acid with release of tert-butanol and carbon dioxide.

  • Piperazine Ring: The tertiary and secondary amine functions can act as bases or nucleophiles in various chemical transformations; the N-methyl group modulates basicity and nucleophilicity.

  • Arylamino Group: The secondary amine connecting the tetrahydropyran ring can participate in reactions typical of anilines, including acylation and alkylation, albeit with reduced reactivity due to conjugation with the aromatic ring.

  • Aromatic Core: The benzene ring's reactivity toward electrophilic aromatic substitution is influenced by the electron-donating amino and piperazinyl groups, which activate the ring at specific positions.

Structural Comparison with Related Compounds

tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate shares structural similarities with various compounds that have been investigated for pharmaceutical applications, allowing for comparative analysis of structure-property relationships.

Table 3: Structural Comparison with Related Compounds

CompoundCAS NumberStructural SimilarityKey Differences
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate170911-92-9Contains piperazine ring and tert-butyl groupDifferent substitution pattern; carbamate instead of ester
tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate942271-61-6Contains 4-methylpiperazine and tert-butyl benzoateContains nitro group instead of tetrahydropyranyl amino group
tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate68385465Contains tert-butyl benzoate coreContains piperidin ring instead of piperazine; different substitution pattern

These structural relationships provide context for understanding the chemical behavior and potential applications of tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate.

Applications and Research Value

Current Applications

tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate is primarily described as a useful research chemical in the scientific literature . Its current applications include:

  • Pharmaceutical Intermediate: The compound likely serves as a synthetic intermediate in the preparation of more complex pharmaceutical candidates.

  • Building Block in Medicinal Chemistry: Its multifunctional structure makes it valuable for constructing libraries of compounds for biological screening.

  • Research Tool: Used for investigating structure-activity relationships in drug discovery programs, particularly those targeting conditions where piperazine-containing compounds have shown promise.

Analytical Characterization

Researchers working with tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate would typically employ a range of analytical techniques for identification, purity assessment, and structural confirmation.

Spectroscopic Methods

Table 4: Expected Spectroscopic Characteristics

Analytical TechniqueExpected FeaturesSignificance
¹H NMR SpectroscopySignals for tert-butyl protons (δ ~1.5 ppm); aromatic protons (δ ~6.5-8.0 ppm); piperazine and tetrahydropyran protons (δ ~1.5-4.0 ppm); N-methyl protons (δ ~2.3 ppm)Confirms structure and provides information on purity
¹³C NMR SpectroscopySignals for carbonyl carbon (δ ~165 ppm); aromatic carbons (δ ~110-150 ppm); tert-butyl carbons (δ ~28 and 80 ppm); aliphatic carbons from piperazine and tetrahydropyran (δ ~20-55 ppm)Confirms carbon framework
IR SpectroscopyBands for C=O stretching (~1700 cm⁻¹); N-H stretching (~3300-3500 cm⁻¹); C-N stretching (~1200-1350 cm⁻¹); aromatic C=C stretching (~1450-1600 cm⁻¹)Identifies key functional groups
Mass SpectrometryMolecular ion at m/z 375; fragmentation pattern showing loss of tert-butyl group (m/z 319)Confirms molecular weight and structure

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be essential for monitoring reaction progress during synthesis and assessing the purity of the final compound. The basic nitrogen atoms in the structure would influence chromatographic behavior, potentially requiring the use of modifiers in mobile phases to minimize peak tailing.

Future Research Directions

Based on the structural features and potential applications of tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-[(4-tetrahydropyranyl)amino]benzoate, several promising research directions emerge:

  • Optimization of Synthetic Routes: Development of more efficient, scalable synthesis methods that overcome the current complexity challenges .

  • Structure-Activity Relationship Studies: Systematic modification of the molecule's structural elements to investigate their impact on biological activity.

  • Prodrug Development: Exploration of the compound's potential as a prodrug or as a template for designing prodrugs with improved pharmacokinetic properties.

  • Target-Specific Applications: Investigation of specific disease targets where the compound's structural features might confer advantageous binding characteristics.

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